![molecular formula C92H156N2O6 B12587567 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine CAS No. 649774-79-8](/img/structure/B12587567.png)
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazine core substituted with ethynyl groups linked to tris(dodecyloxy)phenyl moieties, making it a subject of interest in materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, where a pyrazine derivative is reacted with ethynyl-substituted phenyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or phenyl positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing larger, more complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The ethynyl and phenyl groups can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]benzene
- 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]thiophene
Uniqueness
Compared to similar compounds, 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine stands out due to its pyrazine core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .
Eigenschaften
CAS-Nummer |
649774-79-8 |
|---|---|
Molekularformel |
C92H156N2O6 |
Molekulargewicht |
1386.2 g/mol |
IUPAC-Name |
2,5-bis[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C92H156N2O6/c1-7-13-19-25-31-37-43-49-55-61-71-95-87-77-83(78-88(96-72-62-56-50-44-38-32-26-20-14-8-2)91(87)99-75-65-59-53-47-41-35-29-23-17-11-5)67-69-85-81-94-86(82-93-85)70-68-84-79-89(97-73-63-57-51-45-39-33-27-21-15-9-3)92(100-76-66-60-54-48-42-36-30-24-18-12-6)90(80-84)98-74-64-58-52-46-40-34-28-22-16-10-4/h77-82H,7-66,71-76H2,1-6H3 |
InChI-Schlüssel |
AKACWXBNBXOZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


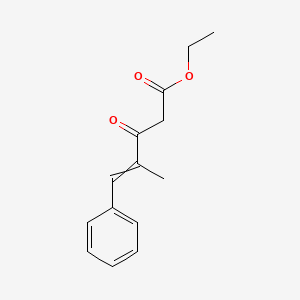
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
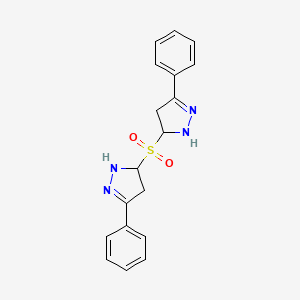
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
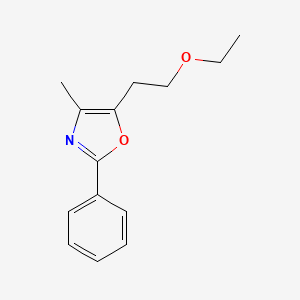
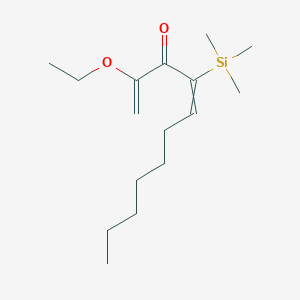
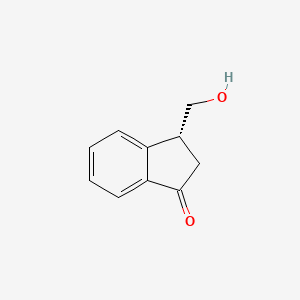

![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)

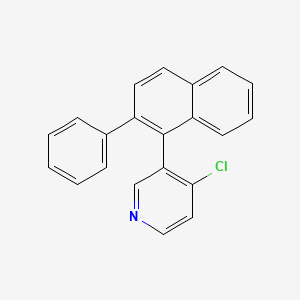

![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)
